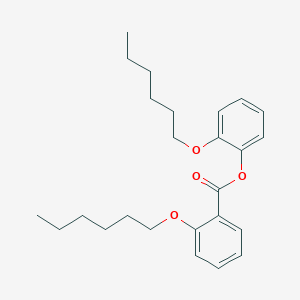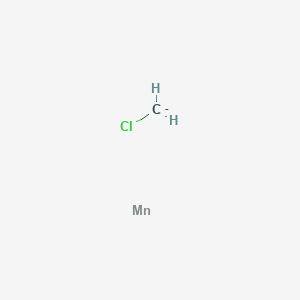
Chloromethane;manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethane, also known as methyl chloride, is a colorless, flammable gas with a faint, sweet odor. It is an organic compound with the chemical formula CH₃Cl. Chloromethane is primarily produced industrially and occurs naturally in trace amounts. Manganese, on the other hand, is a transition metal with the chemical symbol Mn. When combined, chloromethane and manganese form a compound that has significant industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Methanol Hydrochlorination: This is the primary industrial method for producing chloromethane. Methanol (CH₃OH) reacts with hydrogen chloride (HCl) to produce chloromethane (CH₃Cl) and water (H₂O).
Substitution Chlorination of Methane: Methane (CH₄) reacts with chlorine (Cl₂) under ultraviolet light or high temperatures to produce chloromethane and hydrogen chloride (HCl).
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Chloromethane undergoes substitution reactions where the chlorine atom is replaced by other atoms or groups.
Oxidation and Reduction: Chloromethane can be oxidized to form formaldehyde (CH₂O) and further to formic acid (HCOOH).
Common Reagents and Conditions:
Reagents: Chlorine (Cl₂), hydrogen chloride (HCl), magnesium (Mg), and various catalysts.
Conditions: High temperatures, ultraviolet light, and the presence of catalysts.
Major Products:
Substitution Products: Methylmagnesium chloride (CH₃MgCl).
Oxidation Products: Formaldehyde (CH₂O) and formic acid (HCOOH).
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of chloromethane involves its ability to act as a methylating agent, transferring a methyl group to other molecules. This process is facilitated by the presence of catalysts and specific reaction conditions. Manganese compounds, on the other hand, act as catalysts in various chemical reactions, facilitating the conversion of reactants to products through redox reactions and other catalytic processes .
Comparación Con Compuestos Similares
- Chloroiodomethane (CH₂ClI)
- Bromochloromethane (CH₂BrCl)
- Dibromochloromethane (CHBr₂Cl)
Comparison:
- Chloromethane vs. Chloroiodomethane: Chloromethane is less reactive compared to chloroiodomethane due to the presence of a single halogen atom. Chloroiodomethane, with both chlorine and iodine, exhibits higher reactivity and is used in different synthetic applications .
- Chloromethane vs. Bromochloromethane: Bromochloromethane has both bromine and chlorine atoms, making it more reactive than chloromethane. It is used in fire suppression systems and as an intermediate in organic synthesis .
- Chloromethane vs. Dibromochloromethane: Dibromochloromethane contains two bromine atoms and one chlorine atom, making it highly reactive. It is used in the synthesis of pharmaceuticals and other organic compounds .
Chloromethane and manganese compounds are unique due to their specific reactivity and applications in various fields, making them valuable in both industrial and scientific research.
Propiedades
Número CAS |
89984-56-5 |
|---|---|
Fórmula molecular |
CH2ClMn- |
Peso molecular |
104.42 g/mol |
Nombre IUPAC |
chloromethane;manganese |
InChI |
InChI=1S/CH2Cl.Mn/c1-2;/h1H2;/q-1; |
Clave InChI |
UKQHQSDCXLZWJI-UHFFFAOYSA-N |
SMILES canónico |
[CH2-]Cl.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


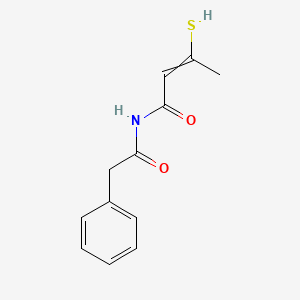
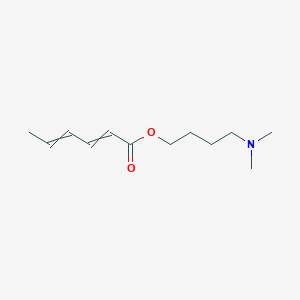

![6-(3-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14392590.png)
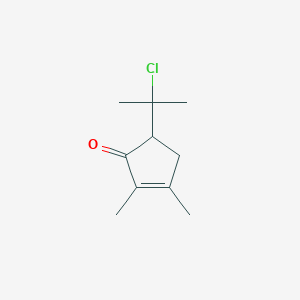
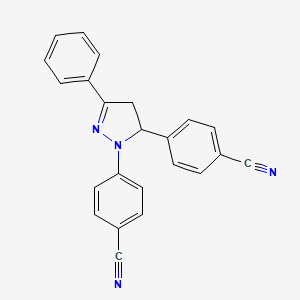
![7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14392611.png)
![N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide](/img/structure/B14392612.png)
![6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine](/img/structure/B14392615.png)
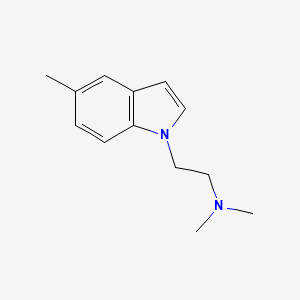
![1,1,5-Triphenyldihydro-1H-thieno[3,4-c]pyrrole-4,6(3H,5H)-dione](/img/structure/B14392630.png)
![Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate](/img/structure/B14392632.png)

